molecular formula C13H10O B564382 2-Hydroxy Fluorene-d9 CAS No. 922510-18-7

2-Hydroxy Fluorene-d9

Cat. No. B564382
M. Wt: 191.277
InChI Key: ZDOIAPGLORMKTR-MFNUZUOVSA-N
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Description

“2-Hydroxy Fluorene-d9” is a labeled metabolite of polycyclic aromatic hydrocarbons in humans1. It is often used as a reference standard for pharmaceutical analytical testing2.



Synthesis Analysis

The synthesis of “2-Hydroxy Fluorene-d9” is not explicitly mentioned in the search results. However, related compounds like 9-fluorenone have been synthesized using oxidation reactions3.



Molecular Structure Analysis

The molecular formula of “2-Hydroxy Fluorene-d9” is C13HD9O, and its molecular weight is 191.272. It is a labeled analogue of 2-Hydroxy Fluorene4.



Chemical Reactions Analysis

The chemical reactions involving “2-Hydroxy Fluorene-d9” are not explicitly mentioned in the search results. However, related compounds like 9-fluorenone have been involved in various reactions such as one-pot synthesis of aryl substituted aurones5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxy Fluorene-d9” are not explicitly mentioned in the search results. However, it is known to be a stable isotope labeled metabolite2.


Scientific Research Applications

  • Quantification in Human Urine : 2-Hydroxy Fluorene-d9 is used as an internal standard in high performance liquid chromatography for quantifying 2-hydroxyfluorene in human urine. This method aids in assessing exposure to polycyclic aromatic hydrocarbons, as higher urinary concentrations of 2-hydroxyfluorene are observed in smokers compared to non-smokers (Toriba et al., 2003).

  • Mutagenicity Studies : 2-Hydroxy Fluorene-d9 is involved in studies examining the mutagenicity of 2-aminofluorene derivatives. These studies investigate the relationship between mutagenic activity and chemical reactivity of fluorenylamino and hydroxylamino derivatives (Crebelli & Iorio, 1985).

  • Reaction Mechanism Studies : It is used to study reaction mechanisms, like solvolysis of fluorene derivatives in aqueous solvents. This research helps in understanding the competing bimolecular and solvolytic elimination reactions (Thibblin, 1987).

  • Biodegradation Research : 2-Hydroxy Fluorene-d9 is relevant in studies of the biodegradation of fluorene. Research on marine-derived fungi like Mucor irregularis strain bpo1 explores its potential in fluorene degradation, highlighting its application in environmental remediation (Bankole et al., 2021).

  • Liquid Crystal Studies : In studies of molecular ordering in nematic liquid crystalline phases, deuterated fluorene segments, like 2‐fluorenyl‐4’‐tetradecyloxy benzoate (FLOC 14‐d9), are used to measure order parameters via deuterium nuclear magnetic resonance (Wu et al., 1988).

  • Organic Synthesis and Catalysis : The compound is relevant in organic synthesis, such as in the ligand-free Ru-catalyzed direct sp3 C-H alkylation of fluorene using alcohols. This process uses non-hazardous and greener alkylating agents (Shaikh et al., 2020).

Future Directions

The future directions of “2-Hydroxy Fluorene-d9” are not explicitly mentioned in the search results. However, it is often used as a reference standard for pharmaceutical analytical testing2, indicating its potential use in future research and development in the pharmaceutical industry.


Relevant Papers


The relevant papers on “2-Hydroxy Fluorene-d9” are not explicitly mentioned in the search results. However, it is cited in 6 publications1.


properties

IUPAC Name

1,3,4,5,6,7,8,9,9-nonadeuteriofluoren-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,14H,7H2/i1D,2D,3D,4D,5D,6D,7D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOIAPGLORMKTR-MFNUZUOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C2([2H])[2H])C(=C(C(=C3[2H])[2H])O)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675936
Record name (~2~H_9_)-9H-Fluoren-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy Fluorene-d9

CAS RN

922510-18-7
Record name (~2~H_9_)-9H-Fluoren-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
BC Yang, SF Fang, XJ Wan, Y Luo, JY Zhou, Y Li… - Analytica Chimica …, 2017 - Elsevier
… By use of internal standard (ie, 2-hydroxy fluorene-d9), the limit of detection (LOD) and limit of quantitation (LOQ) of OH-PAHs were found to be less than 0.05 ng L −1 level (S/N > 3) and …
Number of citations: 42 www.sciencedirect.com

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